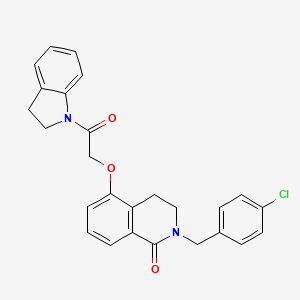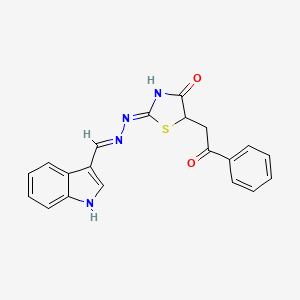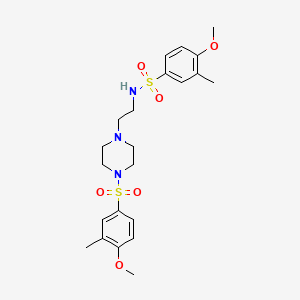
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to interact with the serotonin and norepinephrine systems, suggesting that it may have a broader mechanism of action.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release in animal studies, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in treating addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that it has been shown to have potential therapeutic effects in treating various neurological disorders. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been well-studied in animal models, providing a strong foundation for further research. However, one limitation of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that its exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. One potential direction is to further investigate its mechanism of action and how it interacts with the dopamine, serotonin, and norepinephrine systems. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may also have potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder, which should be further investigated.
Métodos De Síntesis
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-5-methylpyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1-(3-chloropropyl)piperidine-3-carboxylic acid to form the final product, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders. In animal studies, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to increase dopamine release, which is important for the treatment of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-8-9-17(21-20-13)22-10-4-5-14(12-22)18(23)19-15-6-3-7-16(11-15)24-2/h3,6-9,11,14H,4-5,10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGJMHNUOVBWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)



![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)

![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)
